Cloranolol hydrochloride

Description

Historical Context and Evolution within Beta-Adrenergic Receptor Antagonists

The development of beta-adrenergic receptor antagonists, commonly known as beta-blockers, represents a landmark achievement in 20th-century medicine. revespcardiol.org The journey began with Raymond Ahlquist's differentiation of adrenergic receptors into alpha and beta subtypes. This foundational theory was later advanced by Sir James Black, who sought a therapeutic agent that could reduce myocardial oxygen demand to treat angina pectoris. revespcardiol.orgnih.gov This line of inquiry led to the discovery of dichloroisoproterenol, a compound that exhibited antagonistic effects on the heart. revespcardiol.org

Subsequent research led to the synthesis of pronethalol and ultimately propranolol (B1214883) in 1964, the first clinically successful beta-blocker. nih.govwikipedia.org Propranolol is the prototype of the first generation of these drugs, which are characterized by their non-selective antagonism of both β1 and β2-adrenergic receptors. revespcardiol.org

Cloranolol (B133244), also known by the names Tobanum and GYKI-41099, emerged within this context as a first-generation, non-selective beta-blocker. ontosight.ainih.govmedkoo.com It was developed and underwent clinical investigation, with reports from the 1980s detailing its evaluation as a long-acting beta-blocker for conditions such as angina. medkoo.com The evolution of beta-blockers has since progressed to second-generation (cardioselective β1-antagonists) and third-generation (vasodilating) agents, but the study of first-generation compounds like Cloranolol continues to provide valuable insights into the pharmacology of non-selective beta-receptor blockade. revespcardiol.orgrevespcardiol.org

Classification and Subgroup Analysis within Non-Selective Beta-Blockers

Cloranolol hydrochloride is formally classified as a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors. revespcardiol.orgontosight.ai This classification is codified by the World Health Organization's Anatomical Therapeutic Chemical (ATC) classification system, where Cloranolol is assigned the code C07AA27, placing it within the "Beta blocking agents, non-selective" subgroup. nih.govdrugbank.com

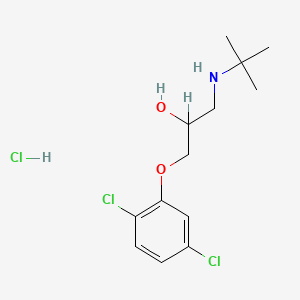

Chemically, Cloranolol's structure features a 2,5-dichlorophenoxy group linked to a 1-(1,1-dimethylethyl)amino-3-propanol moiety, and it belongs to the dichlorobenzene class of organic compounds. ontosight.aidrugbank.com Its mechanism of action involves competitively blocking the receptor sites for endogenous catecholamines like epinephrine (B1671497) and norepinephrine. wikipedia.org This inhibition of the sympathetic nervous system leads to effects such as decreased heart rate and cardiac contractility. ontosight.ai

The table below provides a comparative analysis of Cloranolol and other prominent first-generation non-selective beta-blockers, highlighting their shared classification and primary research applications.

| Compound | Prototype/Generation | Primary Investigated Uses | Key Structural Feature |

| Cloranolol | First-Generation | Angina, Hypertension, Arrhythmias ontosight.aimedkoo.com | Dichlorophenoxy group ontosight.ai |

| Propranolol | First-Generation (Prototype) | Hypertension, Angina, Arrhythmias, Migraine nih.govpfizer.comwww.nhs.uk | Naphthyloxy-propanolamine |

| Nadolol | First-Generation | Hypertension, Angina Pectoris drugbank.com | Fused ring system |

| Pindolol | First-Generation | Hypertension, Atrial Fibrillation drugbank.com | Indole ring |

| Timolol | First-Generation | Ocular Hypertension, Glaucoma, Hypertension drugbank.com | Thiadiazole ring |

Current Research Landscape and Emerging Academic Interests

While many large-scale clinical trials have historically focused on more widely used beta-blockers like propranolol and metoprolol, Cloranolol hydrochloride remains a subject of specific academic and research interest. Investigations have moved beyond initial clinical efficacy studies to explore its unique pharmacological properties and potential applications in novel research areas.

One area of interest is its effect on vascular dynamics. Research has suggested that Cloranolol, much like propranolol, may enhance vasodilation by promoting the release of endothelium-relaxing factor. researchgate.net This finding is significant as it differentiates its mechanism from other beta-blockers, such as the cardioselective agent metoprolol, which did not exhibit the same effect in related experiments. researchgate.net

Furthermore, Cloranolol serves as a valuable model compound in the field of synthetic and medicinal chemistry. For instance, it has been included in studies aimed at developing novel chemoenzymatic pathways to produce enantiomerically pure β-adrenolytic agents. nih.gov Given that the interaction between beta-blockers and their receptors is highly stereoselective, research into efficient, enantiopure synthesis is crucial for the development of more refined therapeutic agents. nih.gov There is also emerging, though limited, research suggesting potential applications in treating anxiety disorders by mitigating the peripheral sympathetic effects of catecholamines.

Structure

3D Structure of Parent

Properties

CAS No. |

54247-25-5 |

|---|---|

Molecular Formula |

C13H20Cl3NO2 |

Molecular Weight |

328.7 g/mol |

IUPAC Name |

1-(tert-butylamino)-3-(2,5-dichlorophenoxy)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C13H19Cl2NO2.ClH/c1-13(2,3)16-7-10(17)8-18-12-6-9(14)4-5-11(12)15;/h4-6,10,16-17H,7-8H2,1-3H3;1H |

InChI Key |

GSMITOPOWVFGOM-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NCC(COC1=C(C=CC(=C1)Cl)Cl)O.Cl |

Canonical SMILES |

CC(C)(C)NCC(COC1=C(C=CC(=C1)Cl)Cl)O.Cl |

Appearance |

Solid powder |

Other CAS No. |

54247-25-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

39563-28-5 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(2,5-dichlorophenoxy)-3-tertiary-butylamino-2-propanol chloranolol chlorpropanol cloranolol GYKI-41099 tobanum tobanum hydrochloride tobanum, hydrochloride, (+)-isomer tobanum, hydrochloride, (+-)-isome |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Routes for Cloranolol Hydrochloride and Analogues

Established Synthetic Pathways for Cloranolol (B133244) Hydrochloride

The chemical structure of (S)-Cloranolol hydrochloride features a 2-propanol backbone substituted with a 2,5-dichlorophenoxy group and a (1,1-dimethylethyl)amino group. ontosight.ai The hydrochloride salt form is commonly used to improve its water solubility. ontosight.ai

A general and established synthetic route to aryloxypropanolamines like Cloranolol involves several key steps. The process can be carried out stepwise or in a single reaction vessel to enhance efficiency. The synthesis typically starts from a suitable phenoxide and an epoxide precursor. For instance, reacting an appropriate phenoxide with R-(-)-2,2-dimethyl-4-(hydroxymethyl)-1,3-dioxolane methanesulfonate (B1217627) or p-toluenesulfonate, followed by acid hydrolysis of the resulting ketal, can yield the desired 3-(aryloxy)-1,2-propanediol. google.com This diol can then be converted to a halohydrin intermediate, which subsequently reacts with an amine to form the final aryloxypropanolamine. google.com This method avoids the formation of significant amounts of undesirable dichloro intermediates and preserves the stereochemistry of the chiral centers. google.com

Stereoselective Synthesis and Enantiomeric Enrichment Strategies

The stereochemistry of β-blockers is crucial for their pharmacological activity, with the (S)-enantiomer typically being the more active form. mdpi.comnih.gov Consequently, significant research has focused on developing stereoselective synthetic methods to obtain enantiomerically pure β-blockers like Cloranolol. nih.govnih.govresearchgate.net These strategies can be broadly categorized into asymmetric synthesis and chiral resolution of racemic mixtures. nih.govmdpi.com

Lipase-Catalyzed Kinetic Resolution Approaches

Lipase-catalyzed kinetic resolution (KR) has proven to be a highly effective method for the enantiomeric enrichment of β-blocker precursors. nih.govresearchgate.net Lipases, a class of enzymes, exhibit high chemo-, regio-, and enantioselectivity in their catalytic activity. nih.gov This approach typically involves the enzymatic acylation or hydrolysis of a racemic intermediate, leading to the separation of enantiomers. mdpi.comnih.gov

For the synthesis of β-blockers, lipase-catalyzed kinetic resolution of racemic halohydrins is a common strategy. mdpi.com For example, Candida antarctica Lipase B (CALB) has been successfully used in the transesterification of racemic chlorohydrins with an acyl donor like vinyl butanoate. mdpi.com This process selectively acylates one enantiomer, leaving the other unreacted, allowing for their separation. mdpi.com The enantiomeric excess (ee) of the resulting products can be very high, often exceeding 99%. nih.govresearchgate.net The efficiency of this resolution is often quantified by the enantiomeric ratio (E-value). mdpi.com

Numerous studies have explored the use of lipases for the synthesis of various β-blockers, including those structurally related to Cloranolol. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net Different lipases, such as those from Pseudomonas cepacia and Candida rugosa, have also been employed, each with varying degrees of enantioselectivity. mdpi.com The choice of solvent and acyl donor can also significantly influence the outcome of the resolution. mdpi.com

Asymmetric Reduction Methods

Asymmetric reduction of a prochiral ketone is another powerful strategy for establishing the stereocenter in the synthesis of β-blockers. nih.govresearchgate.net This method involves the use of a chiral catalyst or a biocatalyst to reduce a ketone to a chiral alcohol with high enantioselectivity.

A notable example is the asymmetric reduction of 2-(3-chloro-2-oxopropyl)-1H-isoindole-1,3(2H)-dione using recombinant alcohol dehydrogenase from Lactobacillus kefir (Lk-ADH). nih.govresearchgate.netresearchgate.net This biocatalytic reduction yields the corresponding (S)-chlorohydrin with an enantiomeric excess greater than 99%. nih.govresearchgate.netresearchgate.net This chiral chlorohydrin serves as a key intermediate for the synthesis of a variety of (S)-β-blockers. nih.govresearchgate.net

"Step-Economic" Synthetic Route Development

By combining enzymatic and chemical transformations, researchers have developed efficient chemoenzymatic routes. nih.govresearchgate.netresearchgate.net For instance, after obtaining an enantiopure chlorohydrin via asymmetric reduction, a subsequent four-step reaction sequence can be performed in a one-pot, two-step procedure to yield the final β-blocker. nih.govresearchgate.netresearchgate.net This approach has the potential to be industrially attractive due to its efficiency. nih.govresearchgate.netresearchgate.net

Synthesis of Structurally Related Beta-Adrenolytic Agents and Chirality Control

The synthetic methodologies developed for Cloranolol are often applicable to a broad range of structurally related β-adrenolytic agents that share a common α-hydroxy-N-alkylamine or α-hydroxy-N-aralkylamine moiety. google.comnih.govresearchgate.net The control of chirality is a central theme in the synthesis of these analogs, as their biological activity is highly stereoselective. nih.govnih.gov

The chemoenzymatic routes, particularly those employing lipase-catalyzed kinetic resolution or asymmetric reduction, have been successfully applied to the synthesis of a variety of β-blockers, including propranolol (B1214883), alprenolol, pindolol, carazolol, moprolol, and metoprolol. nih.govresearchgate.net By utilizing a common chiral building block, such as an enantiopure chlorohydrin, a divergent synthetic strategy can be employed to access a library of enantiomerically enriched β-blockers. nih.govresearchgate.net

For example, an enantiopure (R)-chlorohydrin can be used to synthesize a series of (R)-(+)-β-blockers. nih.govresearchgate.net The corresponding pharmaceutically relevant (S)-enantiomers can then be synthesized from the same (R)-chlorohydrin through a stereoinversion step, such as an acetolysis of the corresponding mesylate followed by hydrolysis. nih.govresearchgate.netresearchgate.net

Exploration of Novel Precursors and Reaction Conditions

Research in the synthesis of Cloranolol and its analogs continues to explore novel precursors and reaction conditions to further improve efficiency and sustainability. One area of focus is the use of alternative starting materials. For instance, the synthesis of aryloxypropanolamines can be achieved starting from a racemic or chiral 3-(aryloxy)-1,2-propanediol or a chiral aryl 1,2-ethanediol. google.com

The optimization of reaction conditions, such as the choice of base, solvent, and catalyst, is also an ongoing effort. For example, in the amination step, the use of a suitable base is crucial for the reaction to proceed efficiently. google.com Furthermore, the development of one-pot procedures where multiple reaction steps are carried out in the same vessel without isolation of intermediates can significantly streamline the synthesis. google.com

The table below summarizes some of the key enzymes and their applications in the stereoselective synthesis of β-blocker precursors.

| Enzyme | Application | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Candida antarctica Lipase B (CALB) | Kinetic Resolution (Transesterification) | Racemic Chlorohydrins | (R)-Chlorohydrin / (S)-Butanoate | >98% | mdpi.com |

| Amano Lipase PS-IM | Kinetic Resolution | Racemic Chlorohydrin | (R)-Chlorohydrin | >99% | nih.govresearchgate.net |

| Lactobacillus kefir Alcohol Dehydrogenase (Lk-ADH) | Asymmetric Reduction | Prochiral Ketone | (S)-Chlorohydrin | >99% | nih.govresearchgate.netresearchgate.net |

| Pseudomonas cepacia Lipase | Kinetic Resolution | Racemic Atenolol | (S)-Atenolol Acetate | 94% | mdpi.com |

| Candida rugosa Lipase | Kinetic Resolution | Racemic Atenolol | (S)-Atenolol Acetate | 94% | mdpi.com |

Preclinical Pharmacological Investigations of Cloranolol Hydrochloride

Molecular Mechanisms of Action in Preclinical Models

At the molecular level, cloranolol (B133244) functions as a competitive antagonist at β-adrenergic receptors. frontiersin.orgconsensus.app It physically occupies the same binding site as the endogenous agonists epinephrine (B1671497) and norepinephrine, thereby preventing them from binding and activating the receptor. wikipedia.orgcvpharmacology.com

The binding of an agonist normally induces a conformational change in the receptor, which allows it to couple with and activate a heterotrimeric Gs-protein on the intracellular side of the membrane. cvpharmacology.comnih.gov This activation involves the exchange of GDP for GTP on the Gαs subunit, leading to the dissociation of the Gαs subunit from the Gβγ dimer. nih.gov The activated Gαs subunit then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). nih.gov The resulting increase in intracellular cAMP activates downstream signaling pathways, leading to various physiological responses, such as increased heart rate and contractility in cardiac cells. wikipedia.orgcvpharmacology.com

By binding to the receptor but not inducing the necessary conformational change for G-protein coupling, cloranolol blocks this entire signaling cascade at its origin. cvpharmacology.comrevespcardiol.org It holds the receptor in an inactive state, preventing Gs-protein activation and subsequent cAMP production. nih.gov This mechanism underlies its therapeutic effects, such as reducing heart rate and myocardial oxygen demand. wikipedia.orgfrontiersin.org

Signaling Pathway Modulation and Downstream Effects

As a beta-adrenergic antagonist, Cloranolol hydrochloride is expected to competitively block the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors. ontosight.ai This blockade is the primary mechanism of action for beta-blockers and leads to a variety of downstream effects. ontosight.ai In general, the antagonism of beta-adrenergic signaling can influence intracellular signaling cascades, such as the cyclic adenosine (B11128) monophosphate (cAMP) pathway. dokumen.pub

Stimulation of beta-adrenergic receptors typically activates G-protein-coupled receptors, leading to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cAMP. dokumen.pub By blocking the initial receptor activation, beta-blockers prevent these downstream effects. However, specific studies detailing the precise signaling pathways modulated by Cloranolol hydrochloride and its subsequent downstream cellular effects are not readily found in the available literature. Preclinical research on other beta-blockers has suggested potential involvement in pathways related to cellular proliferation and survival, but direct evidence for Cloranolol hydrochloride is lacking. crsp.dz

Preclinical Metabolic Pathways and Biotransformation Studies

The metabolism of xenobiotics, including pharmaceuticals like Cloranolol hydrochloride, is a critical aspect of preclinical evaluation. This process, also known as biotransformation, primarily occurs in the liver and involves a series of enzymatic reactions that modify the chemical structure of the compound to facilitate its excretion. dynamed.comwikipedia.org

Identification of Metabolic Pathways in Preclinical Species

Information regarding the specific metabolic pathways of Cloranolol hydrochloride in preclinical species is not well-documented in the available literature. For the broader class of beta-blockers, metabolic pathways can include hydroxylation, dealkylation, and deamination. dynamed.com However, the primary metabolic routes for Cloranolol hydrochloride in common preclinical models such as rats, dogs, or monkeys have not been specifically described in the reviewed sources.

Enzyme Systems Involved in Cloranolol Metabolism (e.g., Cytochrome P450 Enzymes)

The Cytochrome P450 (CYP) superfamily of enzymes is a primary driver of Phase I metabolic reactions for a vast number of drugs. pharmacologyeducation.orgmdpi.com These enzymes, particularly those in the CYP1, CYP2, and CYP3 families, are responsible for the oxidative metabolism of many xenobiotics. nih.gov While it is highly probable that Cloranolol hydrochloride is metabolized by CYP enzymes, as is common for beta-blockers, the specific isozymes involved have not been definitively identified in the available preclinical studies. For comparison, the related beta-blocker propranolol (B1214883) is known to be extensively metabolized by CYP2D6. Drug interaction data for Cloranolol suggests that its metabolism can be influenced by other compounds, which is an indirect indicator of CYP enzyme involvement. drugbank.com

Metabolite Identification and Characterization in Preclinical Samples

The identification of metabolites is a crucial step in understanding a drug's disposition and potential for active or toxic byproducts. nih.gov Despite the importance of this data, specific studies identifying and characterizing the metabolites of Cloranolol hydrochloride in preclinical samples (e.g., plasma, urine, feces) from animal models are not detailed in the accessible scientific literature.

In vitro to in vivo Metabolic Clearance Correlations in Preclinical Species

In vitro to in vivo extrapolation (IVIVE) is a modeling approach used in preclinical drug development to predict the in vivo metabolic clearance of a drug from in vitro data, typically generated using liver microsomes or hepatocytes. wuxiapptec.com This correlation helps in anticipating the pharmacokinetic behavior of a drug in a whole organism. researchgate.netbiorxiv.orgnih.gov There is a lack of specific published studies that have established an IVIVE correlation for the metabolic clearance of Cloranolol hydrochloride in any preclinical species.

Structure Activity Relationship Sar and Computational Modeling Studies

Elucidation of Structure-Activity Relationships for Receptor Binding and Efficacy

The pharmacological activity of Cloranolol (B133244), like other beta-blockers, is intrinsically linked to its chemical structure. ontosight.ainih.gov The arrangement of its functional groups dictates how it interacts with the amino acid residues within the binding pocket of the beta-adrenergic receptor.

Molecular descriptors are numerical values that characterize the properties of a molecule. In the context of Cloranolol, these descriptors help to quantify aspects of its structure that are relevant to its function as a beta-blocker. Key descriptors include:

Lipophilicity (logP): The logP value of Cloranolol influences its absorption, distribution, metabolism, and excretion (ADME) properties. A balanced lipophilicity is essential for the drug to traverse cell membranes and reach its target receptor. drugbank.com

Topological Polar Surface Area (TPSA): This descriptor is related to the polarity of the molecule and is a good predictor of drug transport properties, including blood-brain barrier penetration. For Cloranolol, the TPSA is 41.49 Ų. drugcentral.org

Hydrogen Bond Donors and Acceptors: The presence of hydrogen bond donors (e.g., the hydroxyl and secondary amine groups) and acceptors (e.g., the oxygen atoms) in Cloranolol is critical for its interaction with the receptor. drugcentral.org It has 2 hydrogen bond donors and 3 hydrogen bond acceptors. drugcentral.org

Rotatable Bonds: The number of rotatable bonds in a molecule is related to its conformational flexibility. Cloranolol has 6 rotatable bonds, allowing it to adopt a suitable conformation to fit into the receptor's binding site. drugcentral.org

Studies have shown that variations in these and other descriptors across a series of beta-blockers correlate with their observed pharmacological activity. For instance, the stereochemistry of the carbon atom bearing the hydroxyl group is a crucial factor, with one enantiomer typically exhibiting significantly higher activity than the other. ias.ac.in

| Molecular Descriptor | Value for Cloranolol | Significance in Pharmacological Activity |

|---|---|---|

| Calculated logP | 3.08 | Influences ADME properties. drugbank.com |

| Topological Polar Surface Area (TPSA) | 41.49 Ų | Predicts drug transport properties. drugcentral.org |

| Hydrogen Bond Donors | 2 | Crucial for receptor interaction. drugcentral.org |

| Hydrogen Bond Acceptors | 3 | Crucial for receptor interaction. drugcentral.org |

| Rotatable Bonds | 6 | Relates to conformational flexibility. drugcentral.org |

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a particular biological effect. For beta-adrenergic antagonists like Cloranolol, the key pharmacophoric elements are well-established and include:

An Aromatic Ring System: In Cloranolol, this is a 2,5-dichlorophenoxy group. ontosight.ai This group engages in hydrophobic and van der Waals interactions with the receptor.

An Oxypropanolamine Side Chain: This is a characteristic feature of many beta-blockers. nih.gov The ether oxygen and the hydroxyl group on the propanolamine (B44665) chain are critical for binding.

A Secondary Amine with a Bulky Substituent: Cloranolol possesses a tert-butylamino group. ontosight.ai The nitrogen atom is typically protonated at physiological pH, allowing for an ionic interaction with an acidic residue (like aspartate) in the receptor. The bulky substituent is a key determinant of beta-blocker activity.

The spatial relationship between these elements is paramount for effective binding to the beta-adrenergic receptor. ias.ac.in

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. mdpi.com For Cloranolol and related beta-blockers, QSAR models have been developed to predict their activity based on various molecular descriptors.

These models often employ statistical methods like multiple linear regression or machine learning techniques such as artificial neural networks. mdpi.combioinformation.net Descriptors used in QSAR models for beta-blockers can include electronic, steric, and hydrophobic parameters. For example, a study utilized 34 "inductive" QSAR descriptors to differentiate compounds with and without antibacterial activity, including Cloranolol in the dataset. mdpi.comresearchgate.net Another study used a set of 30 inductive QSAR descriptors with an artificial neural network to predict anticancer activity, again including Cloranolol. bioinformation.net These models, while not directly focused on beta-blockade, demonstrate the application of QSAR in classifying the biological activities of compounds like Cloranolol based on their structural features.

A study on the toxicity of beta-blocker drugs used topological indices in QSAR modeling of LD50 values, with Cloranolol being one of the compounds analyzed. dergipark.org.tr

| QSAR Study Focus | Methodology | Descriptor Type | Relevance to Cloranolol |

|---|---|---|---|

| Antibacterial Activity Classification | Artificial Neural Networks | Inductive Descriptors | Included as a data point in model development. mdpi.comresearchgate.net |

| Anticancer Activity Prediction | Artificial Neural Networks | Inductive Descriptors | Included as a data point in model development. bioinformation.net |

| Toxicity (LD50) Modeling | Topological Indices | Topological Descriptors | Analyzed as part of a set of beta-blockers. dergipark.org.tr |

Quantitative Structure-Kinetics Relationship (QSKR) Development

While QSAR models focus on the relationship between structure and activity (e.g., binding affinity), Quantitative Structure-Kinetics Relationship (QSKR) models aim to correlate a compound's structure with its kinetic properties, such as the rates of association and dissociation from its target. The development of such models for Cloranolol would provide deeper insights into the duration of its action and its dynamic interaction with the beta-adrenergic receptor. While the general principles of QSKR are established, specific, detailed QSKR studies focusing solely on Cloranolol are not extensively documented in the provided search results. However, the concept of studying the kinetics of ligand-receptor interactions is a key area of modern drug discovery. epo.org

In Silico Approaches for Predicting Metabolic Transformations

Computational (in silico) methods are increasingly used to predict the metabolic fate of drugs, helping to identify potential metabolites early in the drug discovery process. frontiersin.orgnih.gov These approaches can be broadly categorized into ligand-based and structure-based methods. nih.gov For a compound like Cloranolol, these tools can predict which parts of the molecule are most likely to be modified by metabolic enzymes, primarily the cytochrome P450 (CYP) family. nih.gov

Prediction software can utilize rule-based systems, which contain information about known biotransformations, or machine learning models trained on large datasets of metabolic data. frontiersin.orgnih.gov For Cloranolol, potential metabolic transformations would include hydroxylation of the aromatic ring, N-dealkylation of the tert-butyl group, and glucuronidation or sulfation of the hydroxyl group. While specific in silico metabolic predictions for Cloranolol are not detailed in the search results, the methodologies for such predictions are well-established. frontiersin.orgnih.govnih.gov

Molecular Docking and Dynamics Simulations for Ligand-Receptor Complexes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov For Cloranolol, docking studies can simulate its interaction with the binding site of beta-adrenergic receptors (β1-AR and β2-AR). nih.govresearchgate.net These simulations help to visualize the binding pose and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov

Molecular dynamics (MD) simulations take this a step further by simulating the movement of the atoms in the complex over time. mdpi.comwikipedia.orgnih.govnih.gov This provides a dynamic view of the binding process and can reveal how the ligand and receptor adapt to each other. mdpi.com MD simulations can be used to refine docking poses, calculate binding free energies, and understand the conformational changes in the receptor upon ligand binding. mdpi.com For beta-blockers, these simulations have been instrumental in understanding the basis of their selectivity and a. ias.ac.innih.gov While the search results highlight the application of these techniques to beta-blockers in general, specific, detailed molecular docking and dynamics simulation studies exclusively on Cloranolol were not found. cerist.dzcrsp.dz

Advanced Analytical Methodologies for Cloranolol Hydrochloride Research

Chromatographic Techniques in Research and Development

Chromatographic techniques are fundamental in the research and development of pharmaceutical compounds like Cloranolol (B133244) hydrochloride, enabling the separation, identification, and quantification of the active pharmaceutical ingredient (API) and any related substances.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, accuracy, and efficiency. nih.gov The development of a robust HPLC method is critical for ensuring the quality and consistency of drug substances.

A typical HPLC method for a beta-blocker involves a reversed-phase approach. For instance, a method for the simultaneous determination of Propranolol (B1214883) HCl and Clonazepam utilized an Agilent Eclipse XDB C18 column (150 mm × 4.6 mm i.d., 5 µm). researchgate.net The mobile phase consisted of a mixture of methanol, acetonitrile (B52724), and a 20mM potassium dihydrogen phosphate (B84403) buffer (pH 3.0) in a ratio of 25:25:50 v/v/v, with a flow rate of 1.0 mL/min and UV detection at 266 nm. researchgate.net Under these conditions, Propranolol HCl had a retention time of 2.400 minutes. researchgate.net

Method validation is performed according to International Conference on Harmonisation (ICH) guidelines and includes parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov For Propranolol HCl, linearity has been established in the concentration range of 5-50 µg/mL. nih.gov The limit of detection and limit of quantitation for Propranolol were found to be 0.27 µg/mL and 0.85 µg/mL, respectively. nih.gov

Table 1: HPLC Method Parameters for a Representative Beta-Blocker (Propranolol HCl)

| Parameter | Value |

| Stationary Phase | Agilent Eclipse XDB C18 (150 mm × 4.6 mm i.d., 5 µm) researchgate.net |

| Mobile Phase | Methanol:Acetonitrile:20mM KH2PO4 buffer (pH 3.0) (25:25:50 v/v/v) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV at 266 nm researchgate.net |

| Retention Time | 2.400 min researchgate.net |

| Linearity Range | 5-50 µg/mL nih.gov |

| Limit of Detection (LOD) | 0.27 µg/mL nih.gov |

| Limit of Quantitation (LOQ) | 0.85 µg/mL nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like beta-blockers, derivatization is often necessary to increase their volatility. In the analysis of beta-blockers like Atenolol, Metoprolol, and Propranolol, derivatization with pentafluoropropionic anhydride (B1165640) (PFPA) has been employed. nih.gov

The GC-MS method can be used to differentiate between structurally similar beta-blockers. For the PFPA derivative of Propranolol, unique mass fragments at m/z 551, 183, 144, and 127 have been identified, which allows for its specific detection even in the presence of other similar compounds. nih.gov The limits of detection (LOD) and quantification (LOQ) for a similar beta-blocker, Metoprolol, using a GC-MS method were 5.0 ng/ml and 15 ng/ml, respectively. nih.gov

Table 2: GC-MS Parameters for a Representative Beta-Blocker (Propranolol) after Derivatization

| Parameter | Value |

| Derivatizing Agent | Pentafluoropropionic anhydride (PFPA) nih.gov |

| Unique Mass Fragments (m/z) | 551, 183, 144, 127 nih.gov |

| LOD (for Metoprolol) | 5.0 ng/mL nih.gov |

| LOQ (for Metoprolol) | 15 ng/mL nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it ideal for the analysis of drugs in complex matrices like biological fluids. tbzmed.ac.ir An LC-MS/MS method for the simultaneous quantification of Propranolol and its metabolites in plasma has been developed. nih.gov This method involved a one-step protein precipitation with acetonitrile for sample preparation. nih.gov

Chromatographic separation was achieved on a Hypersil GOLD C18 column with a gradient mobile phase of 0.1% formic acid in water and acetonitrile. nih.gov The mass spectrometer was operated in positive electrospray ionization (ESI) mode, and quantification was performed using multiple reaction monitoring (MRM). nih.gov The matrix-matched calibration curve for propranolol was linear in the range of 1 to 500 ng mL−1. nih.gov The lower limit of quantification (LLOQ) was 1 ng mL−1. nih.gov

Table 3: LC-MS/MS Method Parameters for a Representative Beta-Blocker (Propranolol)

| Parameter | Value |

| Sample Preparation | Protein precipitation with acetonitrile nih.gov |

| Stationary Phase | Hypersil GOLD C18 nih.gov |

| Mobile Phase | 0.1% formic acid in water and acetonitrile (gradient) nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov |

| Quantification Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Linearity Range | 1-500 ng/mL nih.gov |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL nih.gov |

Spectroscopic and Spectrophotometric Methodologies

Spectroscopic and spectrophotometric methods are valuable for the quantitative analysis of pharmaceutical compounds, offering simplicity and cost-effectiveness.

UV-Visible spectrophotometry is a widely used technique for the quantification of drugs in bulk and pharmaceutical dosage forms. A simple and accurate UV spectrophotometric method has been developed for the determination of Propranolol Hydrochloride, which shows maximum absorbance at 290 nm in methanol. onlinescientificresearch.com The method obeyed Beer's law in the concentration range of 2.5 - 50 µg/ml, with a molar absorptivity of 5.92×10³ L. mol-1. cm-1. onlinescientificresearch.com The relative standard deviation of the method was less than 1.5%, and the accuracy (average recovery %) was 100 ± 0.9. onlinescientificresearch.com

Another method based on the oxidation-bromination reaction of Propranolol HCl has also been developed. nih.gov In one variation of this method, the unreacted bromine bleaches indigo (B80030) carmine (B74029) dye, and the absorbance is measured at 610 nm. nih.gov This method was found to be linear in the concentration range of 1-13 µg/mL. nih.gov

Table 4: UV-Vis Spectrophotometric Method Parameters for a Representative Beta-Blocker (Propranolol HCl)

| Parameter | Method 1 | Method 2 |

| Principle | Direct Absorbance Measurement | Oxidation-Bromination Reaction |

| Solvent | Methanol onlinescientificresearch.com | N/A |

| λmax | 290 nm onlinescientificresearch.com | 610 nm nih.gov |

| Linearity Range | 2.5-50 µg/mL onlinescientificresearch.com | 1-13 µg/mL nih.gov |

| Molar Absorptivity | 5.92×10³ L. mol-1. cm-1 onlinescientificresearch.com | N/A |

| Accuracy (Recovery %) | 100 ± 0.9 onlinescientificresearch.com | N/A |

Spectrofluorometry offers higher sensitivity compared to spectrophotometry for the analysis of fluorescent compounds. Several spectrofluorometric methods have been reported for the determination of Propranolol Hydrochloride. onlinescientificresearch.comscielo.br The optimal conditions for the spectrofluorimetric determination of Propranolol have been established, and the method has been compared with spectrophotometric methods. nih.gov These methods are often employed for the analysis of the drug in various pharmaceutical preparations. scielo.br

Advanced Techniques for Metabolite Analysis

The study of drug metabolism is crucial for understanding the pharmacokinetic and pharmacodynamic profiles of a therapeutic agent like Cloranolol hydrochloride. Identifying and quantifying its metabolites in complex biological matrices such as plasma, urine, or tissue homogenates requires highly sensitive and selective analytical techniques. alwsci.com Modern metabolomics research predominantly relies on hyphenated chromatographic and spectrometric methods to achieve the necessary resolution and confident identification of metabolic products. nih.gov

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for drug metabolite analysis. alwsci.comnih.gov This technique offers a powerful combination of physical separation and mass-based detection. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) first separates the parent drug from its metabolites and endogenous matrix components based on their physicochemical properties. nih.gov This separation is critical for reducing sample complexity and minimizing matrix effects like ion suppression before detection. nih.govlcms.cz

Following chromatographic separation, the analytes are ionized, typically using soft ionization techniques like Electrospray Ionization (ESI), and introduced into the mass spectrometer. lcms.cz A typical workflow for identifying unknown metabolites involves:

Untargeted Full-Scan LC-MS Analysis: An initial analysis is performed to acquire full-scan mass spectra of the sample. The data from samples (e.g., from a subject dosed with Cloranolol hydrochloride) is compared to control samples to find potential metabolite ions that are unique to the dosed group. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation: Ions of interest identified in the first step are subjected to MS/MS analysis. alwsci.com In this stage, the specific ion (precursor ion) is isolated and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint, allowing researchers to deduce the site of biotransformation (e.g., hydroxylation, N-dealkylation) on the parent molecule. nih.govyoutube.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown metabolite, further aiding in its identification. alwsci.com While less common for routine quantification due to lower sensitivity, Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. NMR is non-destructive and provides detailed structural information, making it highly valuable for the unambiguous structural elucidation of novel metabolites. alwsci.com

The table below illustrates a conceptual dataset for the identification of hypothetical Cloranolol hydrochloride metabolites using LC-MS/MS.

Table 1: Conceptual LC-MS/MS Data for Cloranolol Hydrochloride Metabolite Identification| Analyte | Retention Time (min) | Precursor Ion (m/z) | Major Product Ions (m/z) | Proposed Biotransformation |

|---|---|---|---|---|

| Cloranolol | 5.8 | 298.15 | 225.10, 145.05 | Parent Drug |

| Metabolite 1 | 4.5 | 314.14 | 241.09, 161.04 | Hydroxylation (+16 Da) |

| Metabolite 2 | 5.2 | 270.12 | 197.07, 145.05 | N-Dealkylation (-28 Da) |

| Metabolite 3 | 3.9 | 474.18 | 298.15, 176.03 | Glucuronide Conjugation (+176 Da) |

Method Validation and Reproducibility in Academic Research Settings

For analytical data to be considered reliable and meaningful, the method used to generate it must undergo a rigorous validation process. nih.gov Bioanalytical method validation is the procedure of demonstrating that a specific analytical method is suitable for its intended purpose, ensuring the integrity of the results. nih.goveuropa.eu In an academic research setting, where findings may form the basis of further studies, robust method validation is essential for ensuring data reproducibility.

The main characteristics of a bioanalytical method that are validated include selectivity, accuracy, precision, calibration range, lower limit of quantification (LLOQ), and stability. europa.eu

Selectivity and Specificity: Selectivity is the ability of the method to differentiate and quantify the analyte from other components in the sample, including metabolites, impurities, and matrix components. researchgate.net This is typically assessed by analyzing multiple blank matrix samples to check for interferences at the retention time of the analyte. researchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the nominal or true value, while precision describes the closeness of repeated measurements. europa.eu Both are assessed at multiple concentration levels, including the LLOQ and low, medium, and high-quality control (QC) samples. europa.euglobalresearchonline.net For accuracy, the mean concentration should generally be within ±15% of the nominal value. europa.euglobalresearchonline.net Precision is expressed as the coefficient of variation (CV), which should not exceed 15%. europa.eu For the LLOQ, a deviation of up to 20% is often acceptable for both parameters. europa.euglobalresearchonline.net

Calibration Curve and Linearity: A calibration curve plots the instrument response against known concentrations of the analyte. researchgate.net It should consist of a minimum of six non-zero standards. nih.govglobalresearchonline.net The relationship between concentration and response should be linear over the analytical range, and the back-calculated concentrations of the standards must meet acceptance criteria (typically ±15% of nominal, ±20% at LLOQ). globalresearchonline.net

Lower Limit of Quantitation (LLOQ): This is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.govresearchgate.net

Stability: The stability of Cloranolol hydrochloride in the biological matrix must be evaluated under various conditions that mimic sample handling and storage. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability under frozen conditions. austinpublishinggroup.com

Reproducibility is a cornerstone of the scientific method. In the context of analytical chemistry, it means that a method should produce the same results over time and between different analysts or laboratories. This is achieved through detailed documentation of the validated method, including sample preparation procedures, chromatographic conditions, and mass spectrometer settings. When a validated method is modified or transferred to another laboratory, partial validation or cross-validation may be necessary to ensure continued reliability of the results. nih.gov

The tables below summarize the typical validation parameters and their acceptance criteria in a research setting.

Table 2: Acceptance Criteria for Accuracy and Precision| Parameter | Level | Acceptance Criteria |

|---|---|---|

| Accuracy (% Deviation) | QC Samples (Low, Mid, High) | Within ±15% of nominal value |

| LLOQ Sample | Within ±20% of nominal value | |

| Precision (% CV) | QC Samples (Low, Mid, High) | ≤ 15% |

| LLOQ Sample | ≤ 20% |

Table 3: Acceptance Criteria for Calibration Curve| Parameter | Acceptance Criteria |

|---|---|

| Number of Standards | Minimum of 6 non-zero levels |

| Correlation Coefficient (r²) | ≥ 0.99 is generally preferred |

| Back-calculated Standard Concentrations | ±15% of nominal value (±20% for LLOQ) for at least 75% of standards |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Cloranolol hydrochloride in academic research?

- Answer : Cloranolol hydrochloride (C₁₃H₁₉Cl₂NO₂·ClH) synthesis typically involves reacting dichlorophenol derivatives with tert-butylamine precursors under controlled pH and temperature conditions. Key steps include:

- Purification : Use column chromatography or recrystallization to isolate the compound.

- Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight verification.

- Documentation : Follow guidelines for experimental reproducibility, such as detailing reagent sources, reaction times, and spectroscopic data in the main manuscript or supplementary materials .

Q. How does Cloranolol hydrochloride function as a beta-adrenergic blocker, and what experimental models validate its mechanism?

- Answer : Cloranolol competitively inhibits β₁/β₂-adrenergic receptors, reducing cyclic AMP (cAMP) production. Methodological validation includes:

- In vitro assays : Radioligand binding studies using tritiated antagonists (e.g., [³H]-CGP 12177) to measure receptor affinity (Ki values).

- Functional studies : Isolated tissue models (e.g., rat atria for β₁ activity, tracheal smooth muscle for β₂) to assess inhibition of isoproterenol-induced responses.

- Selectivity profiling : Cross-testing against other GPCRs (e.g., α-adrenergic, muscarinic) to confirm specificity .

Q. What analytical techniques are critical for assessing Cloranolol hydrochloride’s stability and purity in preclinical studies?

- Answer :

- Stability testing : Accelerated degradation studies under varied pH, temperature, and light exposure, analyzed via HPLC-UV or LC-MS to identify breakdown products.

- Purity criteria : Residual solvent analysis (gas chromatography), elemental analysis for Cl content, and Karl Fischer titration for water content.

- Storage recommendations : Store lyophilized powder at -20°C in anhydrous conditions; solutions in PBS (pH 7.4) should be used within 24 hours to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers address contradictions in reported pharmacological data for Cloranolol hydrochloride?

- Answer : Contradictions often arise from variability in experimental design (e.g., dosing regimens, animal models). Mitigation strategies include:

- Meta-analysis : Systematically compare data across studies, focusing on variables like species (rat vs. murine), route of administration (oral vs. intravenous), and receptor subtype selectivity.

- Replication studies : Use standardized protocols (e.g., NIH Rigor and Reproducibility guidelines) to confirm dose-response relationships and off-target effects.

- Data transparency : Share raw datasets and statistical codes via repositories like Figshare or Zenodo to facilitate peer validation .

Q. What in vivo and in vitro models are optimal for studying Cloranolol hydrochloride’s cardiovascular effects?

- Answer :

- In vitro : Langendorff-perfused heart models to measure coronary flow and contractility changes.

- In vivo : Spontaneously hypertensive rats (SHR) for hypertension studies or myocardial ischemia-reperfusion injury models.

- Advanced models : CRISPR-engineered cardiomyocytes with β-adrenergic receptor mutations to probe structure-activity relationships. Contrast findings with clinical analogs (e.g., carvedilol) to contextualize translational relevance .

Q. What pharmacokinetic parameters should be prioritized when designing studies on Cloranolol hydrochloride’s bioavailability?

- Answer : Key parameters include:

- Absorption : Caco-2 cell monolayers to predict intestinal permeability.

- Distribution : Plasma protein binding assays (equilibrium dialysis) and tissue-to-plasma ratio calculations.

- Metabolism : Liver microsome incubations to identify cytochrome P450 (CYP) isoforms involved in oxidation.

- Excretion : Bile-duct cannulated rodents for biliary clearance studies. Report half-life (t₁/₂), AUC, and Cmax using non-compartmental analysis (NCA) .

Q. How can researchers mitigate toxicity risks in Cloranolol hydrochloride studies?

- Answer :

- Acute toxicity : OECD 423 guidelines for dose-ranging studies in rodents, monitoring mortality, and organ histopathology.

- Cardiotoxicity : Patch-clamp electrophysiology to assess hERG channel inhibition (IC₅₀ < 1 µM indicates risk).

- Mitigation : Co-administration with antioxidants (e.g., N-acetylcysteine) in oxidative stress models to evaluate protective effects .

Q. What formulation challenges arise when developing Cloranolol hydrochloride for topical or sustained-release applications?

- Answer :

- Solubility : Use co-solvents (e.g., PEG 400) or cyclodextrin complexes to enhance aqueous solubility.

- Stability : Lyophilization with cryoprotectants (trehalose) for long-term storage.

- Biocompatibility : Test hydrogel or microneedle formulations for skin irritation (OECD 439) and drug release kinetics (Franz diffusion cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.